molecular formula C15H17N5O3 B12172223 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B12172223
M. Wt: 315.33 g/mol
InChI Key: FCSIINXAYLRODK-UHFFFAOYSA-N
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Description

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazinone core, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a morpholine ring, followed by the introduction of a pyridine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

What sets 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H17N5O3/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21)

InChI Key

FCSIINXAYLRODK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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